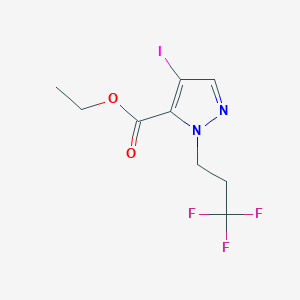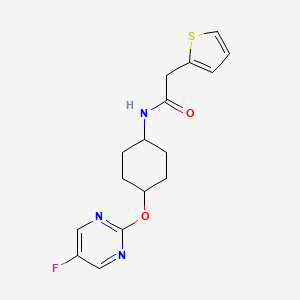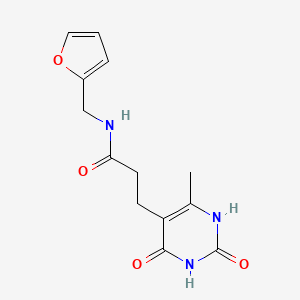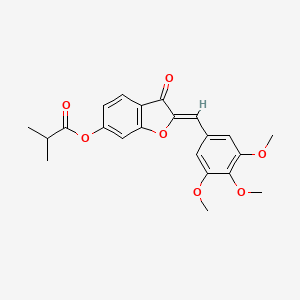
(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4,5-trimethoxybenzoate is a compound that is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . They possess remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties .
Molecular Structure Analysis
The molecular structure of related compounds such as 3-METHYL-N-(2-OXO-2-(2-(2,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ETHYL)BENZAMIDE has been reported . The compound has a molecular weight of 385.423 .
Applications De Recherche Scientifique
Research on Related Compounds and Functionalities
Antioxidant Properties and Cellular Protection :
- Research on similar compounds, especially those with methoxy and benzofuran components, often focuses on their antioxidant properties. These compounds can protect cells from oxidative stress, potentially relevant in neuroprotective, anticancer, and anti-inflammatory applications. For example, trimetazidine, a compound with methoxy groups, has been studied for its ability to increase cellular tolerance to ischemia and its interaction with adenosine, suggesting a novel interpretation of its anti-ischemic effect (Blardi et al., 2002).
Photoprotective Effects :
- Benzofuran derivatives are investigated for their ability to absorb UV radiation, making them potential candidates for sunscreen and photoprotective applications. Their ability to mitigate DNA damage caused by UV exposure can be a crucial area of research, contributing to the development of more effective photoprotective agents.
Environmental Persistence and Health Impact :
- Compounds with benzofuran structures are also studied for their environmental impact, including their persistence and potential toxicity. Research in this area could inform environmental protection strategies and the development of safer chemicals (Renzulli et al., 2011).
Biochemical Pathways and Metabolism :
- Understanding how similar compounds are metabolized in the body can provide insights into their potential therapeutic uses and safety profiles. Studies on metabolism and the interaction with specific biochemical pathways can guide the design of new drugs with improved efficacy and reduced side effects.
Cancer Research and Chemoprevention :
- Benzofuran derivatives have been explored for their potential anticancer properties, including the ability to inhibit tumor growth and induce apoptosis in cancer cells. Research in this field could lead to the development of new chemopreventive agents or therapeutic options for cancer treatment.
Mécanisme D'action
Target of Action
The primary targets of the compound (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, and signal transduction .
Mode of Action
The compound (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit tubulin polymerization, a critical process in cell division .
Biochemical Pathways
The compound (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate affects several biochemical pathways. By inhibiting tubulin, it disrupts the formation of the mitotic spindle, which is essential for cell division . By inhibiting Hsp90, it affects protein folding and degradation . The inhibition of TrxR disrupts the balance of cellular redox state .
Pharmacokinetics
Compounds with the trimethoxyphenyl (tmp) group, which is present in this compound, are known to exhibit diverse bioactivity effects
Result of Action
The molecular and cellular effects of (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate’s action include the inhibition of cell division and disruption of protein folding, leading to cell death . This makes it a potential candidate for anti-cancer therapy .
Propriétés
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-12(2)22(24)28-14-6-7-15-16(11-14)29-17(20(15)23)8-13-9-18(25-3)21(27-5)19(10-13)26-4/h6-12H,1-5H3/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBJXDSKTCUORF-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
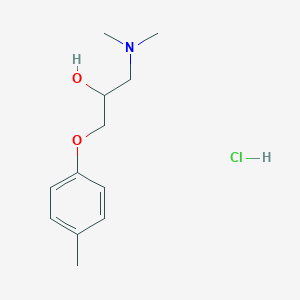
![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719980.png)

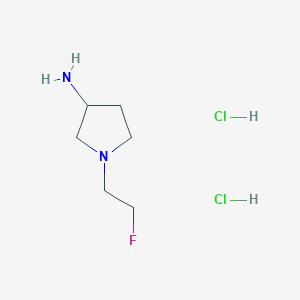
![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)
![4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2719987.png)
![7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2719989.png)
![1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2719990.png)
![9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2719991.png)
![3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2719993.png)
